Dichloromethyl trimethoxysilane
Overview
Description
Dichloromethyl trimethoxysilane is an organosilicon compound with the chemical formula C4H10Cl2O3Si. It is a colorless liquid that is primarily used as a precursor in the synthesis of various silicon-based materials. This compound is notable for its reactivity and versatility in forming silane coupling agents, which are essential in numerous industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloromethyl trimethoxysilane can be synthesized through the reaction of dichloromethylsilane with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction is as follows:
CH2Cl2SiH+3CH3OH→CH2Cl2Si(OCH3)3+3H2
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are meticulously controlled. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the methoxy groups under appropriate conditions.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Scientific Research Applications
Dichloromethyl trimethoxysilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: Utilized in the development of drug delivery systems and medical devices due to its ability to form biocompatible coatings.
Industry: Plays a crucial role in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The primary mechanism by which dichloromethyl trimethoxysilane exerts its effects is through the formation of silane coupling agents. These agents contain both hydrolyzable siloxane bonds and reactive silicon-hydrogen bonds, allowing them to bond with both organic and inorganic materials. The hydrolysis of the methoxy groups forms silanols, which can then condense to form stable siloxane bonds, enhancing the material’s properties.
Comparison with Similar Compounds
Trimethoxysilane: Similar in structure but lacks the dichloromethyl group, making it less reactive in certain applications.
Triethoxysilane: Contains ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.
Chloromethyltrimethoxysilane: Contains a chloromethyl group, which can participate in additional substitution reactions.
Uniqueness: Dichloromethyl trimethoxysilane is unique due to its dichloromethyl group, which provides additional reactivity and versatility in forming silane coupling agents. This makes it particularly valuable in applications requiring strong adhesion and durable coatings.
Properties
IUPAC Name |
dichloromethyl(trimethoxy)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2O3Si/c1-7-10(8-2,9-3)4(5)6/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGXHZNBLHSARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C(Cl)Cl)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613346 | |
Record name | (Dichloromethyl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5926-27-2 | |
Record name | (Dichloromethyl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5926-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Dichloromethyl)(trimethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50613346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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